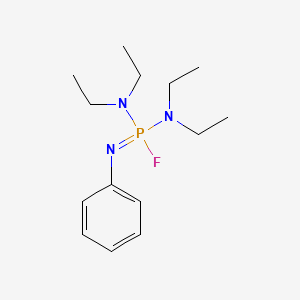
N,N,N',N'-Tetraethyl-N''-phenylphosphorodiamidimidic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride is a chemical compound known for its unique structure and properties It is a member of the phosphorodiamidimidic fluoride family, characterized by the presence of a phosphorus atom bonded to nitrogen and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride typically involves the reaction of tetraethylphosphorodiamidimidic chloride with phenyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic oxide.
Reduction: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydride.
Substitution: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydroxide.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-N’'-phenylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-methylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic chloride
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride stands out due to its specific substitution pattern and the presence of the fluoride group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
86601-02-7 |
|---|---|
Formule moléculaire |
C14H25FN3P |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(diethylamino-fluoro-phenylimino-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25FN3P/c1-5-17(6-2)19(15,18(7-3)8-4)16-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clé InChI |
OABMXKSNGLWWPH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=NC1=CC=CC=C1)(N(CC)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


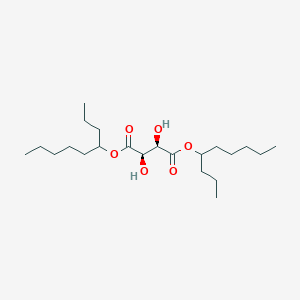


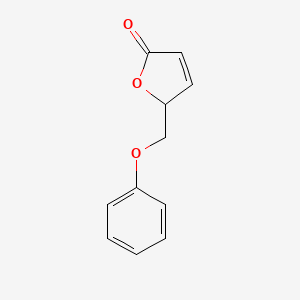
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
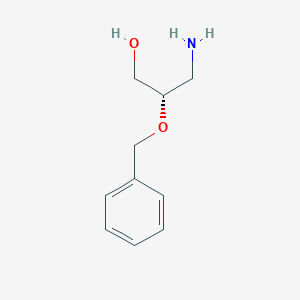
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
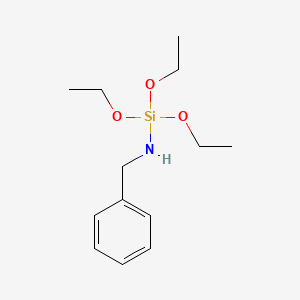

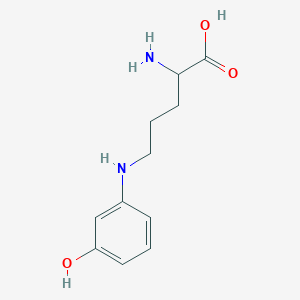

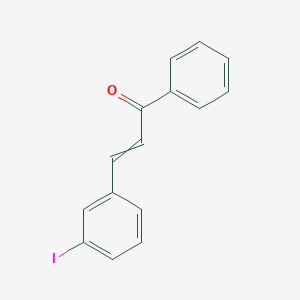
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
